molecular formula C4H7NaO2 B7818545 sodium;2-methylpropanoate

sodium;2-methylpropanoate

Cat. No.: B7818545
M. Wt: 110.09 g/mol
InChI Key: TWEGKFXBDXYJIU-UHFFFAOYSA-M
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Description

It is a clear, colorless liquid with a density of approximately 0.98 grams per cubic centimeter and a flash point of around 150 degrees Celsius . This compound is widely used in various industrial applications due to its reactive acrylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripropylene Glycol Diacrylate is synthesized through the esterification of tripropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The resulting product is then purified through distillation to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of Tripropylene Glycol Diacrylate involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to ensure efficient removal of water. The product is then subjected to vacuum distillation to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tripropylene Glycol Diacrylate undergoes several types of chemical reactions, including:

    Polymerization: The compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.

    Addition Reactions: The acrylate groups in Tripropylene Glycol Diacrylate can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.

    Hydrolysis: Under acidic or basic conditions, the ester bonds in Tripropylene Glycol Diacrylate can hydrolyze to yield acrylic acid and tripropylene glycol.

Common Reagents and Conditions:

    Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are commonly used.

    Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.

    Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.

Major Products Formed:

    Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

    Addition Reactions: Adducts with functional groups derived from the nucleophiles used.

    Hydrolysis: Acrylic acid and tripropylene glycol.

Scientific Research Applications

Tripropylene Glycol Diacrylate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

    Biology: The compound is utilized in the preparation of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Tripropylene Glycol Diacrylate-based polymers are employed in the development of dental materials, such as adhesives and restorative composites.

    Industry: It is used in the formulation of coatings, adhesives, and printing inks due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which Tripropylene Glycol Diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts. The molecular targets and pathways involved include:

    Polymerization: The acrylate groups react with free radicals to form polymer chains.

    Addition Reactions: The acrylate groups react with nucleophiles to form covalent bonds, resulting in the formation of adducts.

Comparison with Similar Compounds

Tripropylene Glycol Diacrylate can be compared with other similar compounds, such as:

    Ethylene Glycol Diacrylate: Similar in structure but with a shorter glycol chain, leading to different mechanical properties in the resulting polymers.

    Diethylene Glycol Diacrylate: Also similar but with a different glycol chain length, affecting the flexibility and toughness of the polymers formed.

    Butylene Glycol Diacrylate: Contains a different glycol backbone, resulting in variations in the thermal and mechanical properties of the polymers.

Uniqueness: Tripropylene Glycol Diacrylate is unique due to its specific glycol chain length, which provides a balance between flexibility and mechanical strength in the polymers formed. This makes it particularly suitable for applications requiring durable and resilient materials.

Properties

IUPAC Name

sodium;2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEGKFXBDXYJIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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